molecular formula C18H18N6O2S B2401746 N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide CAS No. 874467-72-8

N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide

Cat. No.: B2401746
CAS No.: 874467-72-8
M. Wt: 382.44
InChI Key: BXOWWCJFNYSHKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide is a complex organic compound that features a tetrazole ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

The synthesis of N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic conditions. The sulfanyl group is then introduced via a nucleophilic substitution reaction. Finally, the acetamide moiety is added through an acylation reaction. Industrial production methods may involve optimization of these steps to improve yield and purity.

Chemical Reactions Analysis

N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfanyl and tetrazole groups.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity. The acetamide moiety can enhance the compound’s solubility and stability.

Comparison with Similar Compounds

N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide can be compared with similar compounds such as:

    N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]acetamide: Lacks the sulfanyl group, which may affect its reactivity and biological activity.

    N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylurea: Contains a urea moiety instead of an acetamide, which can influence its solubility and stability.

    N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylaniline: Features an aniline group, which may alter its chemical and biological properties.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2S/c1-12-4-3-5-16(10-12)24-18(21-22-23-24)27-11-17(26)20-15-8-6-14(7-9-15)19-13(2)25/h3-10H,11H2,1-2H3,(H,19,25)(H,20,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXOWWCJFNYSHKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.